Pentachlorodifluoropropane
Description
Chemical Classification and Structural Features within the Halogenated Propane (B168953) Family
Halogenated propanes are systematically classified based on several key features, including the number and type of halogen atoms, as well as their specific placement on the propane chain. thefactfactor.comsdconline.net This detailed classification allows for a precise understanding of the molecule's structure and reactivity.
Based on the Number of Halogen Atoms: Compounds are categorized as monohalogenated, dihalogenated, trihalogenated, or polyhalogenated, depending on the number of halogen atoms present. thefactfactor.comncert.nic.in Pentachlorodifluoropropane, as its name suggests, is a polyhalogenated propane, containing five chlorine atoms and two fluorine atoms.
Based on the Position of Halogen Atoms: The position of each halogen atom on the three-carbon propane chain is designated by a number (1, 2, or 3). libretexts.org This leads to the possibility of numerous structural isomers for a given chemical formula. For example, dihalogenated propanes can exist as 1,1-, 1,2-, 1,3-, or 2,2-dihalopropanes. ncert.nic.inmsu.edu The specific isomer of this compound is crucial in defining its properties. For instance, 1,1,1,3,3-Pentachloro-2,2-difluoropropane (B8720226) is a known isomer. nih.gov
Based on the Type of Carbon Atom Bearing the Halogen: Halogenated alkanes are also classified as primary (1°), secondary (2°), or tertiary (3°) depending on whether the carbon atom bonded to the halogen is attached to one, two, or three other alkyl groups, respectively. vedantu.comlibretexts.org
The structural arrangement of halogen atoms significantly influences the molecule's polarity, boiling point, and reactivity. libretexts.org The presence of different halogens, such as chlorine and fluorine in this compound, introduces further complexity and unique chemical characteristics.
Historical Context of Halogenated Alkane Research in Synthetic and Mechanistic Chemistry
The study of halogenated alkanes dates back centuries, with chloroethane (B1197429) being synthesized as early as the 15th century. wikipedia.org However, the systematic investigation and synthesis of these compounds gained momentum in the 19th century with the advancement of organic chemistry and a deeper understanding of alkane structures. wikipedia.org Key developments included the establishment of reliable methods for forming carbon-halogen bonds, such as the addition of halogens and hydrohalogenation of alkenes, and the conversion of alcohols to alkyl halides. wikipedia.org
Early research focused on understanding the fundamental reactions of halogenated alkanes, such as nucleophilic substitution and elimination reactions. perlego.com The mechanisms of these reactions, including the concepts of free-radical chain reactions in halogenation, were elucidated over time. msu.edu For instance, it was discovered that the reactivity of hydrogens in an alkane during halogenation is not uniform, with secondary hydrogens being more reactive than primary ones in many cases. msu.edu
The development of analytical techniques, such as spectroscopy, further propelled the study of these compounds, allowing for detailed structural and mechanistic investigations. nih.gov This historical foundation paved the way for the synthesis and study of more complex polyhalogenated compounds like this compound.
Contemporary Academic Significance of Perhalogenated and Polyhalogenated Alkanes
In modern chemistry, perhalogenated and polyhalogenated alkanes, where most or all hydrogen atoms have been replaced by halogens, continue to be of significant academic interest. princeton.eduresearchgate.net Research in this area is driven by several factors:
Novel Synthetic Methodologies: The development of new and more efficient methods for the selective functionalization of alkanes, including halogenation, remains an active area of research. nih.gov This includes photochemical methods and the use of novel catalysts. princeton.edunih.gov
Understanding Structure and Bonding: Highly halogenated molecules present unique challenges and opportunities for studying steric and electronic effects. researchgate.net The high degree of halogenation can lead to strained and overcrowded molecules, prompting theoretical and computational studies to understand their geometries and properties. researchgate.net
Environmental and Atmospheric Chemistry: Many polyhalogenated alkanes, particularly chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), have been identified as ozone-depleting substances. epa.gov The study of their atmospheric chemistry, degradation pathways, and the development of more environmentally benign alternatives is a critical area of contemporary research. epa.govoit.edu this compound is listed as a hydrochlorofluorocarbon (HCFC-222). epa.gov
Materials Science: The unique properties of halogenated polymers and materials continue to be explored for various applications. ontosight.ai
The ongoing research into compounds like this compound contributes to a deeper understanding of fundamental chemical principles and addresses important societal and environmental challenges.
Chemical Profile of this compound
This compound is a polyhalogenated alkane with the chemical formula C₃HCl₅F₂. nih.gov Several isomers of this compound can exist, with the specific arrangement of the chlorine and fluorine atoms on the three-carbon propane chain determining its precise properties. One documented isomer is 1,1,1,3,3-pentachloro-2,2-difluoropropane. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃HCl₅F₂ | nih.gov |
| Molecular Weight | 252.3 g/mol | nih.gov |
| Isomer Example | 1,1,1,3,3-Pentachloro-2,2-difluoropropane | nih.gov |
| CAS Registry Number (Isomer specific) | 422-30-0 (for 1,2,2,3,3-pentachloro-1,1-difluoro-propane) | chemicalbook.com |
| CAS Registry Number (General) | 134237-35-7 | wernerblank.com |
Research Findings on this compound
Research on this compound has touched upon its synthesis, properties, and applications, particularly in the context of hydrochlorofluorocarbons (HCFCs).
Synthesis and Manufacturing Processes
The synthesis of polyhalogenated propanes like this compound can be achieved through various routes, often involving the halogenation of propane or its derivatives. msu.edu The specific manufacturing processes for this compound are often proprietary but can involve the fluorination of a chlorinated propane precursor. The use of catalysts, such as chromium-based catalysts, is common in the production of hydrofluoroolefins and related compounds, and similar technologies could be applicable to the synthesis of HCFC-222. google.com
Applications in Chemical Synthesis
Due to their reactivity, halogenated alkanes serve as important intermediates in organic synthesis. perlego.com The presence of multiple reactive sites in this compound allows for a range of chemical transformations. It can be used as a starting material or intermediate in the production of other specialty chemicals. For example, some hydrochlorofluoropropanes are used in the synthesis of hydrofluoroolefins, which are being developed as next-generation refrigerants. google.com
Properties
CAS No. |
134237-36-8 |
|---|---|
Molecular Formula |
C3HF2Cl5 |
Origin of Product |
United States |
Isomeric Considerations and Advanced Structural Characterization
Analysis of Constitutional Isomerism in Pentachlorodifluoropropane Systems
Constitutional isomers, also known as structural isomers, are compounds that share the same molecular formula but differ in the connectivity of their atoms. scienceinfo.comvedantu.comelte.hu For a propane (B168953) (C₃) backbone, the placement of five chlorine atoms and two fluorine atoms can result in a significant number of constitutional isomers.
The carbon skeleton of propane provides three carbon atoms to which the halogen atoms can be attached. The distribution of these seven halogen atoms (five chlorine and two fluorine) among the three carbon atoms leads to various isomeric forms. For instance, the two fluorine atoms can be on the same carbon (geminal), on adjacent carbons (vicinal), or on the terminal carbons. The five chlorine atoms then fill the remaining positions.
Consider the propane chain: C₁-C₂-C₃. The number of hydrogen atoms on a simple propane molecule is eight, with six primary and two secondary hydrogens. libretexts.orgmsu.edu The substitution of these hydrogens with five chlorine and two fluorine atoms creates a diverse array of potential structures. For example, one isomer could have both fluorine atoms on the central carbon (C₂), while another could have one fluorine on C₁ and the other on C₃. Each of these represents a distinct constitutional isomer with unique physical and chemical properties.
The number of possible constitutional isomers for a given molecular formula, such as C₃HCl₅F₂, can be systematically determined by considering all possible arrangements of the substituents on the propane backbone. The table below illustrates a few examples of possible constitutional isomers of this compound.
| Potential Isomer Name | Position of F atoms | Position of Cl atoms |
| 1,1-dichloro-2,2-difluoro-1,3,3-trichloropropane | C2, C2 | C1, C1, C3, C3, C3 |
| 1,2-dichloro-1,2-difluoro-1,3,3-trichloropropane | C1, C2 | C1, C2, C3, C3, C3 |
| 1,3-difluoro-1,1,2,2,3-pentachloropropane | C1, C3 | C1, C1, C2, C2, C3 |
This table is illustrative and does not represent an exhaustive list of all possible isomers.
Stereochemical Aspects and Chiral Recognition in Polyhalogenated Propanes
Beyond constitutional isomerism, polyhalogenated propanes like this compound can exhibit stereoisomerism. Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. elte.hudocbrown.info This occurs when a molecule contains a chiral center, which is a carbon atom bonded to four different groups. docbrown.info
In the context of this compound, a carbon atom bonded to a hydrogen, a chlorine, a fluorine, and a chlorofluoromethyl or dichlorofluoromethyl group, for example, would be a chiral center. The presence of one or more chiral centers in an isomer of this compound means that it can exist as enantiomers, which are non-superimposable mirror images of each other. vedantu.com Molecules with multiple chiral centers can also exist as diastereomers, which are stereoisomers that are not mirror images.
The specific stereochemistry of a molecule can significantly influence its biological activity and interactions. uniroma1.it Chiral recognition, the ability of a chiral environment to interact differently with different enantiomers, is a fundamental principle in biochemistry and pharmacology. acs.org For polyhalogenated compounds, the specific spatial arrangement of the halogen atoms can lead to different toxicological and environmental fates.
Computational Prediction and Validation of Isomer Stability and Conformations
Computational chemistry offers powerful tools to investigate the properties of molecules, including their stability and preferred three-dimensional structures (conformations). openaccessjournals.comyoutube.comreddit.com Methods like Density Functional Theory (DFT) can be used to calculate the energies of different isomers of this compound, providing insights into their relative stabilities. scirp.orgrsc.orgchemrxiv.orgmdpi.com
The stability of an isomer is influenced by factors such as bond strengths and steric hindrance between bulky atoms. maricopa.edu For example, conformations where large chlorine atoms are eclipsed would be expected to be less stable than staggered conformations where they are further apart. pressbooks.pubmasterorganicchemistry.com Computational models can predict these energy differences.
Conformational analysis of halogenated propanes involves studying the rotation around the carbon-carbon single bonds. pressbooks.pubbib.no This rotation leads to different spatial arrangements of the atoms, known as conformers or rotamers. masterorganicchemistry.com While these conformers are typically interconvertible at room temperature, their relative energies determine the most populated and therefore most likely structures. pressbooks.pub Computational methods can generate potential energy surfaces that map the energy of the molecule as a function of bond rotation, identifying the most stable (lowest energy) conformations. maricopa.edu
Below is a hypothetical data table illustrating the kind of information that can be obtained from computational studies on this compound isomers.
| Isomer | Calculated Relative Energy (kJ/mol) | Predicted Dipole Moment (Debye) | Most Stable Conformation (Dihedral Angle C1-C2-C3-F) |
| Isomer A | 0 (Reference) | 1.5 | 60° (gauche) |
| Isomer B | +12.5 | 2.1 | 180° (anti) |
| Isomer C | +5.8 | 0.8 | 75° (gauche) |
This is a representative table; actual values would require specific DFT calculations for each isomer.
Chromatographic Separation Techniques for Isomeric Mixtures (e.g., GC-MS advancements)
The separation and identification of isomers from a complex mixture is a significant analytical challenge. nih.govresearchgate.net Chromatography is a primary technique for this purpose, relying on the differential partitioning of analytes between a stationary phase and a mobile phase. mpg.de Gas chromatography (GC) coupled with mass spectrometry (MS) is a particularly powerful tool for the analysis of volatile compounds like halogenated propanes. pops.int
Advancements in chromatographic techniques have greatly improved the ability to separate closely related isomers. nih.gov The development of new stationary phases with specific selectivities is crucial. researchgate.netscielo.br For halogenated compounds, stationary phases that can engage in specific interactions, such as dipole-dipole or halogen bonding, can enhance separation. vub.ac.be
Ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC) have also emerged as valuable techniques for separating halogenated isomers. nih.govresearchgate.net Chiral chromatography, which utilizes a chiral stationary phase, is essential for the separation of enantiomers. acs.orgnih.gov
Mass spectrometry provides crucial information for the identification of the separated isomers. The fragmentation patterns observed in the mass spectrum are often unique to a specific isomer, allowing for its unambiguous identification. High-resolution mass spectrometry can provide highly accurate mass measurements, further aiding in the confirmation of the elemental composition. pops.int
Recent developments in analytical instrumentation and methodologies continue to push the boundaries of isomer-specific analysis, enabling a more detailed understanding of the environmental presence and behavior of complex mixtures of polyhalogenated compounds. pops.intmdpi.com
Advanced Synthetic Methodologies and Mechanistic Investigations
Catalytic and Non-Catalytic Halogenation Strategies for Propane (B168953) Derivatives
The introduction of chlorine and fluorine atoms onto a propane backbone can be achieved through various halogenation strategies, which are broadly classified as non-catalytic and catalytic.
Non-Catalytic Halogenation: Direct halogenation of propane or its partially chlorinated derivatives often proceeds via a free-radical chain reaction, typically initiated by heat or UV light. libretexts.org This method, while straightforward, generally suffers from a lack of selectivity, leading to a mixture of products with varying numbers and positions of halogen atoms. chemistrysteps.comlibretexts.org The reaction of propane with chlorine, for example, produces a mix of mono-, di-, and polychlorinated propanes. libretexts.org Subsequent fluorination would also result in a complex product mixture, among which would be isomers of pentachlorodifluoropropane. The process involves the homolytic cleavage of the halogen molecule (e.g., Cl₂) to form halogen radicals, which then abstract hydrogen atoms from the propane chain, followed by reaction of the resulting alkyl radical with another halogen molecule. libretexts.org
Catalytic Halogenation: To overcome the selectivity issues of non-catalytic methods, various catalysts have been developed. These catalysts can promote halogenation at lower temperatures and with greater control over the product distribution. For methane (B114726) halogenation, which serves as a model system, catalysts such as metal oxides (Fe₂O₃, CeO₂), chlorides (CuCl₂, PdCl₂), and supported noble metals (Pt, Pd, Ru) have been explored to enhance selectivity towards monohalogenated products. researchgate.netmdpi.com For instance, catalysts can facilitate the dissociation of halogen molecules or influence the C-H activation step, thereby directing the reaction towards a specific isomer. researchgate.net In the context of producing this compound, a catalytic approach would be essential for improving the yield of a desired isomer from a polychlorinated propane precursor.
Table 1: Comparison of Halogenation Strategies for Propane
| Feature | Non-Catalytic Halogenation | Catalytic Halogenation |
|---|---|---|
| Initiation | Heat or UV light libretexts.org | Chemical catalyst (e.g., metal halides, oxides) mdpi.com |
| Selectivity | Low; produces complex mixtures of isomers and polyhalogenated products chemistrysteps.com | Higher; can be tuned to favor specific products researchgate.netmdpi.com |
| Reaction Conditions | Often requires high temperatures libretexts.org | Typically proceeds under milder conditions |
| Mechanism | Free-radical chain reaction libretexts.org | Can involve radical pathways or surface-mediated reactions researchgate.net |
| Industrial Relevance | Used for bulk chemical production where separation is feasible | Preferred for synthesis of fine chemicals requiring high purity |
Regioselective and Stereoselective Introduction of Fluorine and Chlorine Atoms
Achieving a specific isomer of this compound hinges on the ability to control the precise location (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the five chlorine and two fluorine atoms on the three-carbon chain.
Regioselectivity: In radical halogenation, the reactivity of C-H bonds typically follows the order of tertiary > secondary > primary, due to the corresponding stability of the resulting alkyl radical. chemistrysteps.com Propane itself has six primary hydrogens and two secondary hydrogens. Without any directing influence, chlorination at 25°C yields a mixture of 1-chloropropane (B146392) and 2-chloropropane, with the latter being slightly favored. libretexts.org Bromination is generally more selective than chlorination. libretexts.orgchemistrysteps.com For a pre-halogenated propane, the existing halogen atoms influence the regioselectivity of subsequent halogenation steps. The synthesis of specific fluorinated compounds often employs specialized reagents like Selectfluor for regioselective fluorination under controlled conditions. acs.orgnih.gov Organocatalytic methods have also been developed for the highly regioselective fluorination of unsaturated precursors, which could then be hydrogenated. nih.govnih.gov
Stereoselectivity: When a molecule contains chiral centers, the synthesis of a single enantiomer or diastereomer requires a stereoselective approach. upol.czrsc.org this compound can have chiral centers depending on the substitution pattern of the halogens. The synthesis of specific chiral fluorinated compounds is a significant area of research, often employing chiral catalysts, substrates, or reagents to control the spatial orientation of the incoming halogen atom. cas.cnnih.govresearchgate.net For example, Pd(II)-catalyzed fluorination has been used for the diastereoselective synthesis of β-fluorinated α-amino acids, demonstrating the potential for high stereocontrol in C-F bond formation. nih.gov
Table 2: Selected Reagents for Halogenation
| Reagent | Halogen Introduced | Typical Use | Reference |
|---|---|---|---|
| Chlorine (Cl₂) | Chlorine | Radical chlorination of alkanes | libretexts.org |
| Bromine (Br₂) | Bromine | Selective radical bromination of alkanes | chemistrysteps.com |
| N-Bromosuccinimide (NBS) | Bromine | Allylic and benzylic bromination | chemistrysteps.com |
| Selectfluor® | Fluorine | Electrophilic fluorination of various substrates | nih.gov |
| Thionyl chloride (SOCl₂) | Chlorine | Conversion of alcohols to alkyl chlorides | vanderbilt.edu |
| Phosphorus tribromide (PBr₃) | Bromine | Conversion of alcohols to alkyl bromides | vanderbilt.edu |
Functional Group Interconversions Involving Carbon-Halogen Bonds
A versatile strategy for synthesizing complex halocarbons like this compound involves the interconversion of functional groups. This is particularly useful for introducing fluorine atoms into a molecule that has already been chlorinated.
The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. vanderbilt.eduucsb.edu Reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can convert hydroxyl groups to chlorides, while phosphorus tribromide (PBr₃) is used for bromides. vanderbilt.edu
A key process in the synthesis of mixed chlorofluoro compounds is halogen exchange (halex), such as the Finkelstein reaction. vanderbilt.edu In this Sₙ2 reaction, a less nucleophilic halide is replaced by a more nucleophilic one. For instance, chlorine atoms in a polychlorinated propane can be substituted with fluorine atoms using a fluoride (B91410) salt like KF or HF. This method is used in the industrial synthesis of many hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). nih.gov The synthesis of the anesthetic Sevoflurane, a fluorinated ether, utilizes a halogen-exchange fluorination step. nih.gov Such a strategy would be a primary route to obtaining this compound from a heptachloropropane precursor.
Table 3: Examples of Functional Group Interconversions for C-X Bond Formation
| Starting Functional Group | Target Functional Group | Reagents | Reaction Type | Reference |
|---|---|---|---|---|
| Alcohol (-OH) | Alkyl Chloride (-Cl) | SOCl₂; PPh₃/CCl₄ | Nucleophilic Substitution | vanderbilt.edu |
| Alcohol (-OH) | Alkyl Bromide (-Br) | PBr₃; PPh₃/CBr₄ | Nucleophilic Substitution | vanderbilt.edu |
| Alkyl Chloride (-Cl) | Alkyl Iodide (-I) | NaI in acetone | Finkelstein Reaction (Halex) | vanderbilt.edu |
| Alkyl Sulfonate (-OTs) | Alkyl Halide (-X) | NaX | Nucleophilic Substitution | vanderbilt.edu |
| Carboxylic Acid (-COOH) | Acyl Chloride (-COCl) | SOCl₂ | Nucleophilic Acyl Substitution | iupac.org |
Transition Metal-Mediated Transformations and C-Halogen Bond Activation
Modern synthetic chemistry increasingly relies on transition metals to catalyze the formation and activation of carbon-halogen bonds with high efficiency and selectivity. organicreactions.org
C-Halogen Bond Formation: Transition-metal-mediated reactions have become powerful tools for creating C-F bonds. rsc.org Catalysts based on palladium, rhodium, and ruthenium have been developed for both C-Cl and C-F bond formation. nih.govcolab.ws These methods often operate under milder conditions than traditional halogenations and can exhibit high functional group tolerance. organicreactions.org For example, Pd(II) catalysts can direct the fluorination of C(sp³)–H bonds, offering a pathway to selectively introduce fluorine into complex organic molecules. nih.gov
C-Halogen Bond Activation: The inertness of the C-Cl bond often presents a synthetic challenge. nih.gov However, transition metal complexes can activate these bonds, enabling further transformations. cas.cn Complexes of rhodium, nickel, and cobalt have been shown to activate C(sp³)-Cl bonds via oxidative addition. csic.esrsc.org This activation can lead to dehalogenation or coupling reactions. csic.es In the context of this compound, selective C-Cl bond activation could be a route for its derivatization or for its synthesis from a more highly chlorinated precursor by selectively replacing a chlorine atom with hydrogen or another functional group. nih.govnih.gov
Radical Pathways in the Synthesis and Derivatization of Polyhalogenated Propanes
Radical reactions are fundamental to the synthesis of many polyhalogenated propanes. researchgate.net The synthesis of this compound via direct halogenation of propane or a less-halogenated propane derivative proceeds through a radical chain mechanism. libretexts.org
The mechanism consists of three main stages: libretexts.org
Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl-Cl) into two halogen radicals (2 Cl•) using UV light or heat.
Propagation: A halogen radical abstracts a hydrogen atom from the alkane, forming an alkyl radical (R•) and HX. This alkyl radical then reacts with another halogen molecule to form the alkyl halide (R-X) and a new halogen radical, which continues the chain. This cycle can repeat many times, leading to polyhalogenation as the substrate is consumed and halogenated products begin to compete for reaction with the halogen radical. libretexts.orgresearchgate.net
Termination: The reaction ceases when radicals combine with each other to form stable, non-radical species (e.g., R• + Cl• → R-Cl; 2 R• → R-R). libretexts.org
The lack of control in these reactions often leads to a statistical mixture of products. chemistrysteps.com However, transition metals can also be used to catalyze radical reactions, offering greater control. The Kharasch addition, for instance, involves the transition-metal-catalyzed addition of polyhaloalkanes across double bonds, proceeding through a radical mechanism. acs.org
Green Chemistry Principles Applied to Halocarbon Synthesis
The production of halocarbons has historically been associated with significant environmental concerns, including the use of hazardous reagents and the generation of persistent pollutants. iupac.orgd-nb.info In response, green chemistry principles are being applied to develop more sustainable synthetic routes.
Key principles applicable to halocarbon synthesis include:
Catalysis: The use of catalytic, rather than stoichiometric, reagents increases atom economy, reduces waste, and allows for reactions under milder conditions. iupac.org
Safer Solvents and Reagents: Efforts are being made to replace hazardous solvents and reagents. For example, some processes have been developed in supercritical CO₂, an environmentally benign solvent. rsc.org Electrochemical methods can also offer a greener alternative by reducing the need for chemical oxidants or reductants. rsc.orgresearchgate.net
Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. Halogen exchange reactions, for example, can have better atom economy than pathways involving elimination and addition.
Designing for Degradation: While not directly a synthetic method, there is a focus on designing fluorinated compounds that are more biodegradable compared to persistent fluoroalkyl groups. d-nb.info
The electrocarboxylation of halocarbons represents a sustainable strategy that can utilize CO₂ while detoxifying certain pollutants, highlighting an innovative green approach in halocarbon chemistry. rsc.orgresearchgate.net
Table 4: Green Chemistry Strategies in Halocarbon Synthesis
| Green Chemistry Principle | Application in Halocarbon Synthesis | Reference |
|---|---|---|
| Use of Catalysis | Transition metal catalysts for improved selectivity and efficiency. | iupac.org |
| Benign Solvents | Use of supercritical CO₂ as a replacement for chlorofluorocarbon solvents. | rsc.org |
| Renewable Feedstocks | N/A in direct synthesis of this compound from propane. | |
| Atom Economy | Utilizing addition reactions and halogen exchange over substitution/elimination pathways. | vanderbilt.edu |
| Safer Chemistry | Development of electrochemical syntheses to avoid harsh chemical reagents. | researchgate.net |
| Energy Efficiency | Catalytic processes that run at lower temperatures and pressures. | mdpi.com |
Reaction Mechanisms and Chemical Reactivity Profiles
Mechanistic Pathways of Nucleophilic Substitution at Halogenated Carbon Centers
Nucleophilic substitution in pentachlorodifluoropropane is expected to occur exclusively at the carbon-chlorine bonds, as the carbon-fluorine bonds are exceptionally strong and render the fluoride (B91410) ion a very poor leaving group. alfa-chemistry.comchemguide.co.uk The reaction can theoretically proceed via two primary mechanisms: bimolecular nucleophilic substitution (SN2) or unimolecular nucleophilic substitution (SN1). organic-chemistry.orgwikipedia.org
The SN2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. This pathway leads to an inversion of stereochemistry at the reaction center and is sensitive to steric hindrance. For a this compound isomer, an SN2 reaction would be more likely at a primary or less-hindered secondary carbon bearing a chlorine atom.
The SN1 mechanism is a two-step process initiated by the slow cleavage of the C-Cl bond to form a carbocation intermediate. ucsb.edu This intermediate is then rapidly attacked by a nucleophile. chemguide.co.uk The formation of the carbocation is the rate-determining step. ucsb.edu This pathway is favored for tertiary alkyl halides because they can form relatively stable tertiary carbocations. lumenlearning.com Given the structure of this compound isomers, which can have tertiary carbons, the SN1 pathway is a plausible route, especially in polar protic solvents that can stabilize the ionic intermediates.
The choice between these mechanisms is influenced by the specific isomer, the nature of the nucleophile, and the reaction conditions, as detailed in the table below. ucsb.edu
Table 1: Comparison of SN1 and SN2 Reaction Pathways for this compound
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Molecularity | Unimolecular | Bimolecular |
| Intermediate | Carbocation | None (Transition State) |
| Stereochemistry | Racemization | Inversion of configuration |
| Substrate Preference | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles required |
| Leaving Group | Good leaving group essential | Good leaving group essential |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
Concerted and Stepwise Elimination Reactions Leading to Unsaturated Halocarbons
This compound can undergo elimination reactions, specifically dehydrochlorination, in the presence of a base to form unsaturated chlorofluorocarbons (alkenes). These reactions compete with nucleophilic substitution. chemguide.co.uk Similar to substitution, elimination can occur via two main pathways: the bimolecular E2 mechanism and the unimolecular E1 mechanism. lumenlearning.com
The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a carbon adjacent to the leaving group, while the leaving group (chloride) departs simultaneously, forming a double bond. youtube.com This reaction requires a specific anti-periplanar geometry between the proton and the leaving group and is favored by strong, sterically hindered bases. masterorganicchemistry.com
The E1 mechanism is a stepwise process that begins with the same initial step as the SN1 reaction: the formation of a carbocation intermediate. siue.edu In a subsequent step, a base removes a proton from an adjacent carbon to form the alkene. lumenlearning.com The E1 reaction often occurs alongside the SN1 reaction and is favored by weak bases and conditions that promote carbocation formation. masterorganicchemistry.com A third, less common mechanism, the E1cb (Elimination, Unimolecular, conjugate Base) , can occur if the proton being removed is particularly acidic, which might be the case due to the inductive effect of multiple halogen atoms. siue.edu
Table 2: Comparison of E1 and E2 Elimination Pathways
| Feature | E1 Mechanism | E2 Mechanism |
|---|---|---|
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Molecularity | Unimolecular | Bimolecular |
| Intermediate | Carbocation | None (Transition State) |
| Base Strength | Weak base is sufficient | Strong base required |
| Stereochemistry | No specific geometry required | Requires anti-periplanar geometry |
| Solvent | Favored by polar protic solvents | Less dependent on solvent polarity |
| Competition | Competes with SN1 | Competes with SN2 |
Photochemical and Thermal Decomposition Mechanisms of Halogenated Propanes
The decomposition of this compound can be initiated by heat (thermal decomposition) or by ultraviolet radiation (photochemical decomposition). The mechanism in both cases is expected to involve the homolytic cleavage of the weakest covalent bond in the molecule. quora.comaskfilo.com
As established by bond dissociation energies, the C-Cl bond is significantly weaker than both the C-F and C-C bonds. quora.com Therefore, the primary decomposition step is the cleavage of a C-Cl bond to generate a chlorine radical (Cl•) and a pentachlorodifluoropropyl radical.
Photochemical Decomposition: In the stratosphere, high-energy UV photons can break the C-Cl bond.
C₃Cl₅F₂H + hν → •C₃Cl₄F₂H + Cl•
Thermal Decomposition: At elevated temperatures, molecular vibrations become energetic enough to rupture the weakest bond, again the C-Cl bond. researchgate.net
C₃Cl₅F₂H + Δ → •C₃Cl₄F₂H + Cl•
The radicals formed can then participate in a variety of subsequent reactions, including propagation steps in chain reactions, which can lead to the formation of a complex mixture of decomposition products. doubtnut.comdoubtnut.com
Table 3: Relevant Average Bond Dissociation Energies
| Bond | Bond Energy (kJ/mol) |
|---|---|
| C-F | ~485 |
| C-H | ~413 |
| C-C | ~346 |
Data compiled from various sources for general comparison. quora.com
Structure-Reactivity Relationships in Chemical Transformations
The reactivity of this compound is intrinsically linked to its molecular structure. Key relationships include:
Bond Strength Hierarchy : The primary determinant of reactivity is the disparity in bond strengths: C-F >> C-Cl. quora.comthestudentroom.co.uk This ensures that substitution and elimination reactions will almost exclusively involve the cleavage of C-Cl bonds, while the C-F bonds remain intact, rendering parts of the molecule chemically inert. alfa-chemistry.comaskfilo.com
Substitution Pattern : The specific isomer of this compound (e.g., 1,1,1,3,3-pentachloro-2,2-difluoropropane (B8720226) vs. 1,1-difluoro-1,2,2,3,3-pentachloropropane) will exhibit different reactivity. chemsrc.comnist.gov The steric environment around each chlorinated carbon will influence its susceptibility to SN2 attack. The potential to form a stable carbocation will determine the likelihood of SN1/E1 pathways. For instance, a chlorine atom on a tertiary carbon is more likely to react via an SN1/E1 mechanism.
Inductive Effects : The high electronegativity of both fluorine and chlorine atoms creates significant partial positive charges on the carbon atoms, making them susceptible to nucleophilic attack. The strong electron-withdrawing effect of fluorine atoms can also influence the acidity of nearby hydrogen atoms, potentially affecting the regioselectivity of elimination reactions. siue.edu
Table 4: Comparison of Carbon-Fluorine and Carbon-Chlorine Bond Properties
| Property | C-F Bond | C-Cl Bond |
|---|---|---|
| Average Bond Energy (kJ/mol) | ~485 | ~327 |
| Average Bond Length (pm) | ~135 | ~177 |
| Electronegativity of Halogen | 4.0 | 3.16 |
| Bond Polarity | Highly Polar | Polar |
| Reactivity in Substitution/Elimination | Very Low (Inert) | Reactive |
Role of Solvents and Catalysts in Modulating Reaction Outcomes
The outcome of reactions involving this compound can be significantly influenced by the choice of solvent and the presence of catalysts.
Solvents : The solvent plays a critical role in stabilizing transition states and intermediates.
Polar protic solvents (e.g., water, ethanol) are capable of hydrogen bonding and are effective at solvating both cations and anions. They stabilize the carbocation intermediate in SN1 and E1 reactions, thereby accelerating these pathways.
Polar aprotic solvents (e.g., acetone, DMSO) possess dipoles but cannot donate hydrogen bonds. They are good at solvating cations but not anions, which leaves the nucleophile "bare" and more reactive, thus favoring the SN2 mechanism. chemguide.co.uk
Catalysts : While many reactions of haloalkanes proceed without catalysts, their presence can enhance reaction rates or alter selectivity. For instance, Lewis acids could be used to coordinate with a chlorine atom, making it a better leaving group and potentially facilitating SN1-type reactions. In the context of decomposition, various materials can catalyze the breakdown of halogenated hydrocarbons.
Table 5: Expected Solvent Effects on this compound Reactions
| Solvent Type | Favored Mechanism(s) | Rationale |
|---|---|---|
| Polar Protic (e.g., Ethanol, Water) | SN1, E1 | Stabilizes carbocation intermediate and solvates leaving group. |
| Polar Aprotic (e.g., Acetone, DMSO) | SN2 | Enhances nucleophilicity by poorly solvating the anion. |
| Nonpolar (e.g., Hexane) | Generally slow reaction rates | Poorly solvates charged intermediates and transition states. |
Sophisticated Spectroscopic Characterization and Analytical Methodologies
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment (e.g., ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of fluorine-containing compounds. Fluorine-19 (¹⁹F) is an ideal nucleus for NMR analysis due to its 100% natural abundance, a nuclear spin of ½, and a high gyromagnetic ratio, which results in high sensitivity. wikipedia.org The ¹⁹F nucleus is the third most receptive NMR nucleus, following only the proton (¹H) and tritium (B154650) (³H). wikipedia.org
A key advantage of ¹⁹F NMR is the wide range of chemical shifts, which spans approximately 800 ppm, significantly reducing the likelihood of signal overlap, a common issue in ¹H NMR. wikipedia.orgthermofisher.com The specific chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment, providing detailed information about its position within the molecule. For instance, the chemical shift can distinguish between fluorine atoms in different functional groups, such as -CF₃, -CF₂-, and -CF-. ucsb.edu
For a molecule like Pentachlorodifluoropropane, ¹⁹F NMR would be crucial for identifying the specific isomer present. The number of distinct signals in the spectrum would indicate the number of chemically non-equivalent fluorine environments. Furthermore, spin-spin coupling between ¹⁹F nuclei (homonuclear coupling) and between ¹⁹F and ¹H nuclei (heteronuclear coupling) provides valuable connectivity information. huji.ac.il These coupling constants, which are often larger than those observed in ¹H NMR, can be observed over two, three, four, or even five bonds, helping to piece together the carbon skeleton. wikipedia.org
| Fluorine-Containing Group | Typical ¹⁹F Chemical Shift Range (ppm relative to CFCl₃) |
| -CF₃ | +40 to +80 |
| -CF₂- | +80 to +140 |
| -CF- | +140 to +250 |
| Ar-F | +80 to +170 |
This table presents general chemical shift ranges for common fluorine-containing functional groups. The precise shifts for this compound would depend on the specific isomer and its electronic structure. ucsb.edu
Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Bonding Studies
For this compound, the IR and Raman spectra would be dominated by absorption bands corresponding to the stretching and bending vibrations of its characteristic bonds, primarily C-Cl, C-F, and C-C. The specific frequencies of these vibrations are sensitive to the masses of the atoms and the strength of the bonds, providing a unique fingerprint for the molecule. youtube.com
By analyzing the number and activity (IR vs. Raman) of the observed vibrational modes, significant insights into the molecule's symmetry can be gained. nih.gov For example, for a molecule with a center of inversion, vibrational modes will be either IR active or Raman active, but not both (the rule of mutual exclusion). This information is critical for distinguishing between different possible isomers and for studying the conformational dynamics of the molecule.
| Bond Type | Typical Vibrational Frequency Range (cm⁻¹) |
| C-F Stretch | 1000 - 1400 |
| C-Cl Stretch | 600 - 800 |
| C-C Stretch | 800 - 1200 |
| C-F Bend | 500 - 700 |
| C-Cl Bend | 200 - 400 |
High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. mdpi.com Unlike low-resolution mass spectrometry, HRMS can distinguish between ions of the same nominal mass but different elemental formulas, providing an unambiguous molecular formula for the parent ion.
When a molecule like this compound is analyzed by mass spectrometry, it is first ionized to form a molecular ion (M⁺·). libretexts.org This ion is often unstable and breaks apart into smaller, charged fragments. libretexts.org The pattern of these fragments, known as the mass spectrum, is unique to the compound's structure. The elucidation of these fragmentation pathways is crucial for structural confirmation. nih.gov
For this compound, fragmentation would likely proceed through the loss of halogen atoms (Cl· or F·) or molecules (e.g., HCl), and cleavage of the C-C bonds. The relative abundance of the fragment ions is related to their stability. libretexts.org Tandem mass spectrometry (MS/MS) experiments can be performed, where a specific fragment ion is selected and further fragmented to establish genealogical relationships between the ions, providing deeper structural insight. nih.gov
| Proposed Fragmentation Process | Potential Fragment Ion |
| Loss of a Chlorine atom | [C₃HCl₄F₂]⁺ |
| Loss of a Fluorine atom | [C₃HCl₅F]⁺ |
| Cleavage of a C-C bond | [CCl₂F]⁺, [CCl₃CF₂]⁺, etc. |
| Loss of HCl | [C₃Cl₄F₂]⁺ |
This table illustrates plausible fragmentation pathways for an isomer of this compound. The actual observed fragments and their relative intensities would be used to confirm the specific isomeric structure.
Advanced Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-ECNI-MS) for Complex Mixtures
For the analysis of this compound in complex environmental or industrial samples, the coupling of a separation technique with a detection technique is essential. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a standard approach. For highly halogenated compounds, the use of Electron Capture Negative Ionization (ECNI) as the MS ionization source offers significant advantages. nih.gov
In ECNI, gas-phase molecules capture a low-energy electron, forming a negative molecular ion. Compounds with a high electron affinity, such as polychlorinated and polyfluorinated substances, are ionized very efficiently by this "soft" ionization technique. This results in extremely high sensitivity and selectivity, allowing for the detection of trace quantities of the target analyte. nih.gov The GC-ECNI-MS technique is often more sensitive for the analysis of halogenated compounds compared to traditional Electron Ionization (EI). researchgate.net
The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. This powerful combination allows for both the separation and confident identification of this compound even in the presence of many other interfering substances.
X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org The technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. wikipedia.org By measuring the angles and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated, from which the positions of all atoms, bond lengths, and bond angles can be determined with high precision. nih.gov
The application of X-ray crystallography to this compound would first require the preparation of a high-quality single crystal of the compound or a suitable crystalline derivative. wikipedia.org Given that many small halogenated alkanes are liquids or gases at room temperature, this can be a significant challenge. However, if a suitable crystal can be grown, X-ray diffraction analysis would provide an unambiguous determination of its molecular structure in the solid state. This includes the absolute configuration of chiral centers, if present, and detailed information about intermolecular interactions within the crystal lattice. yorku.ca This technique remains the gold standard for molecular structure determination. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of pentachlorodifluoropropane. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about molecular orbitals, charge distribution, and bond properties.
Density Functional Theory (DFT): DFT methods, particularly those using hybrid functionals like B3LYP, are widely used for their balance of accuracy and computational cost in studying halogenated hydrocarbons. mdpi.comresearchgate.net These calculations can determine the optimized molecular geometry, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
Ab Initio Methods: For higher accuracy, ab initio methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory [e.g., CCSD(T)] are utilized. nih.govsemanticscholar.org While computationally more demanding, these methods provide a more rigorous description of electron correlation effects, which are important in molecules with multiple electronegative halogen atoms. These calculations yield highly accurate equilibrium structures and electronic properties. semanticscholar.org
Natural Bond Orbital (NBO) analysis is another valuable tool used in conjunction with these calculations. It helps in understanding charge transfer, hyperconjugative interactions, and the nature of the chemical bonds within the molecule. researchgate.net
Below is a table representing typical electronic structure data that would be obtained from DFT calculations for an isomer of this compound.
| Property | Predicted Value | Method/Basis Set |
| Total Energy | (Value in Hartrees) | B3LYP/6-311++G(d,p) |
| Dipole Moment | (Value in Debye) | B3LYP/6-311++G(d,p) |
| HOMO Energy | (Value in eV) | B3LYP/6-311++G(d,p) |
| LUMO Energy | (Value in eV) | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | (Value in eV) | B3LYP/6-311++G(d,p) |
| NBO Charge on C1 | (Value in e) | B3LYP/6-311++G(d,p) |
| NBO Charge on F | (Value in e) | B3LYP/6-311++G(d,p) |
| NBO Charge on Cl | (Value in e) | B3LYP/6-311++G(d,p) |
Note: The values in this table are illustrative of the data produced by quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations typically focus on single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid) over time. nih.govmdpi.com MD simulations model the movement of atoms and molecules based on a force field, which describes the potential energy of the system.
For a flexible molecule like this compound, MD simulations can be used for:
Conformational Sampling: To explore the different spatial arrangements (conformers) of the molecule and their relative populations at a given temperature.
Intermolecular Interactions: To understand how molecules of this compound interact with each other and with solvent molecules. This is key to predicting bulk properties like density, viscosity, and solvation free energy. rsc.org
Thermodynamic Properties: By running simulations over long timescales (nanoseconds or more), it is possible to calculate macroscopic thermodynamic properties that can be compared with experimental values. nih.govmdpi.com
The accuracy of MD simulations is highly dependent on the quality of the underlying force field, a topic discussed further in section 6.5.
Elucidation of Reaction Mechanisms and Transition States via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transformation of reactants into products. nih.govugent.be For halogenated propanes, a common reaction is dehydrohalogenation (an E2 elimination reaction). sciepub.com
Using quantum chemical methods like DFT, chemists can map out the potential energy surface of a reaction. This involves:
Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.
Identifying Transition States (TS): Finding the highest energy point along the reaction pathway, which represents the energy barrier for the reaction. The structure of the TS provides crucial information about the bond-breaking and bond-forming processes.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate. sciepub.com
By modeling these pathways, researchers can predict the most likely reaction products and understand how factors like solvent or catalyst presence might influence the reaction outcome. researchgate.net
Development and Validation of Force Fields for Halogenated Hydrocarbons
As mentioned in section 6.3, the accuracy of molecular dynamics simulations relies on the force field used to describe the interactions between atoms. Standard, general-purpose force fields often perform poorly for halogenated hydrocarbons. unipi.itacs.org This is due to the unique electronic properties of halogen atoms, such as anisotropy and the ability to form halogen bonds, which are not well-described by simple models that use a single negative point charge. aip.org
To address this, significant research has focused on the development of specialized force fields for this class of compounds. A robust approach is the creation of Quantum Mechanically Derived Force Fields (QMD-FFs). nih.govaip.org This protocol involves deriving the force field parameters directly from high-level quantum mechanical calculations for the specific molecule of interest. unipi.itacs.org
The parameterization process is typically separated into two parts:
Intramolecular Parameters: Bond lengths, angles, and dihedral torsion parameters are derived from the optimized geometry, Hessian matrix, and torsional energy scans calculated at the QM level. acs.org
Intermolecular Parameters: Non-bonded parameters (Lennard-Jones and partial atomic charges) are fitted to reproduce the QM intermolecular interaction potential. unipi.it
Once developed, these QMD-FFs are validated by using them in MD simulations to compute bulk thermodynamic properties and comparing the results with available experimental data. nih.gov This approach leads to a much more accurate and consistent description of halogenated hydrocarbons in condensed-phase simulations. nih.gov
Environmental Transformation Pathways: Abiotic Chemical Degradation
Hydrolytic Degradation Mechanisms in Aquatic and Soil Environments
In aquatic and soil environments, hydrolysis can be a significant degradation pathway for halogenated alkanes. This process involves the reaction of the compound with water, leading to the replacement of a halogen atom with a hydroxyl group. The rate of hydrolysis is highly dependent on the chemical structure of the compound and environmental conditions such
Emerging Research Frontiers in Polyhalogenated Propane Chemistry
Novel Catalytic Systems for Sustainable Halocarbon Conversion
The development of sustainable chemical processes is a major goal in modern chemistry, and the conversion of halocarbons is a key area of focus. Research is moving towards catalytic systems that can transform polyhalogenated compounds under mild and environmentally benign conditions.
Recent advancements have centered on both homogeneous and heterogeneous catalysis. Homogeneous catalysts, which exist in the same phase as the reactants, are often noted for their high efficiency and selectivity. fraunhofer.desciencedaily.com For instance, dissolved metal complexes are being explored for electrocatalytic conversions. sciencedaily.com In this process, electrical energy drives chemical reactions at an electrode, facilitated by the catalyst. sciencedaily.com A significant challenge has been adapting these systems for industrial-scale applications, particularly under harsh conditions. fraunhofer.desciencedaily.com New designs, such as integrating metal complex catalysts into the surface of gas diffusion electrodes, have shown promise in efficiently converting CO₂ to carbon monoxide, a key industrial feedstock. fraunhofer.desciencedaily.com These systems have demonstrated high current densities and stability over extended periods, suggesting their potential applicability to other challenging conversions, including those of polyhalogenated propanes. sciencedaily.com
In the realm of heterogeneous catalysis, metal-organic frameworks (MOFs) are emerging as highly effective catalysts. kaust.edu.sa One recent study demonstrated the encapsulation of copper nanoparticles within a zeolitic imidazolate framework (ZIF-8) to create a catalyst for CO₂ hydrogenation to methanol. kaust.edu.sa This system proved to be remarkably stable at high temperatures and pressures, outperforming commercial catalysts. kaust.edu.sa Such innovative catalytic designs could be adapted for the sustainable conversion of compounds like Pentachlorodifluoropropane, potentially through reductive dehalogenation or other transformations to create value-added products, thereby mitigating the environmental impact of halocarbons. columbia.edu
Applications of Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties
The complexity of polyhalogenated molecules makes predicting their behavior a significant challenge. Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools for accelerating the discovery and characterization of new molecules and reactions. mit.edu These computational methods can predict chemical properties and reactivity with high accuracy, often at a fraction of the cost and time of traditional laboratory experiments. cmu.edu
One of the primary applications of ML in this field is the prediction of molecular properties. By training models on large datasets of known molecules, researchers can develop systems that accurately estimate properties like solubility, boiling point, and reactivity for new compounds. mit.eduleeds.ac.uk This is particularly useful for screening large numbers of potential isomers, such as those of this compound, to identify candidates with desirable characteristics for specific applications. Researchers at MIT and the MIT-IBM Watson AI Lab have developed a unified framework that can simultaneously predict molecular properties and generate novel molecular structures, even with limited training data. mit.edu
Furthermore, ML models are being developed to predict the outcomes of chemical reactions, assisting chemists in reaction optimization and mechanistic studies. youtube.com Researchers at Carnegie Mellon University have created a general ML model (ANI-1xnr) that can simulate reactive processes for a diverse set of organic materials, achieving accuracy comparable to quantum mechanics but with a speed increase of up to seven orders of magnitude. cmu.edu Such tools could be used to explore the reaction space of this compound, predicting how it might behave under various conditions and with different reagents, thereby guiding experimental efforts.
Development of Advanced Analytical Platforms for Ultra-Trace Detection and Speciation
The ability to detect and quantify minute concentrations of polyhalogenated compounds in complex environmental and industrial matrices is crucial for monitoring and control. Recent years have seen the development of highly sensitive analytical platforms capable of ultra-trace detection, often reaching picogram (10⁻¹² g) and femtogram (10⁻¹⁵ g) levels.
A key strategy involves coupling advanced separation techniques with highly sensitive detectors. One such method is the use of adsorption/thermal desorption combined with Negative Ion Chemical Ionization-Gas Chromatography/Mass Spectrometry (NICI-GC/MS). nih.gov This technique has been successfully applied to detect perfluorocarbon tracers in reservoir gas samples at concentrations as low as 42 femtoliters per liter. nih.gov The high specificity of NICI-MS minimizes background noise from other compounds, making it ideal for complex samples. nih.gov
Another emerging area is the use of nanostructures to enhance the capabilities of mass spectrometry. nih.gov Researchers have developed methods using in-laboratory-built nanostructures (such as zinc oxide and titanium oxide) coupled with mass spectrometry for the picogram-level quantification of micro- and nanoplastics in water and snow without extensive sample pretreatment. nih.gov Techniques like Nanostructured Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (NALDI-TOF-MS) are proving to be powerful tools for analyzing trace environmental contaminants. nih.gov These advanced analytical platforms could be readily adapted for the ultra-trace detection and speciation of this compound isomers, enabling precise monitoring in various applications.
Exploration of New Chemical Reactivities and Synthesis Targets within the Halocarbon Class
The field of polyhalogenated propane (B168953) chemistry is continuously evolving, with researchers actively exploring new reactions and synthetic pathways. rsc.org A major focus is on developing more efficient and selective methods for creating and modifying these complex molecules. Propane dehydrogenation (PDH) to produce propylene (B89431) is a major industrial process that has driven significant research into catalyst development and new chemical approaches. rsc.orgresearchgate.net While not directly involving halogens, the principles of catalyst design and reaction engineering from PDH research can inform the development of processes for halogenated propanes. rsc.orgresearchgate.net
Recent research has highlighted the potential of introducing CO₂ as a soft oxidant in propane dehydrogenation, a process that can enhance propene formation while also providing a pathway for CO₂ utilization. rsc.org This points to a broader trend of exploring integrated reaction systems where multiple chemical transformations occur in a single process.
For compounds like this compound, new research could focus on the selective activation of C-H, C-Cl, or C-F bonds to enable precise chemical modifications. The development of catalysts that can selectively cleave one type of bond in the presence of others is a significant scientific challenge. Success in this area would open up pathways to synthesize a wide range of new functionalized halocarbons from precursors like this compound, creating new materials and chemical intermediates. Additionally, innovative research into producing renewable propane from sources like glycerol (B35011) or by converting carbon dioxide could inspire new, sustainable synthesis routes for halogenated propane derivatives. renewablepropanealliance.orgtechnologynetworks.com
Computational Design of Functional Halogenated Propane Scaffolds for Chemical Research
Parallel to experimental work, computational chemistry provides powerful tools for designing novel molecules with specific, desired functions from the ground up. By using methods like Density Functional Theory (DFT) and advanced molecular modeling, scientists can design and evaluate new chemical structures in silico before undertaking costly and time-consuming laboratory synthesis. rsc.org
A key concept in this area is the use of a molecular "scaffold," which is a core structure that can be systematically modified or "decorated" with different functional groups to achieve a desired property. nih.gov For example, computational modeling has been used to modify a gallium imide catalyst to make it suitable for methane (B114726) activation by changing substituents around the active metal center. rsc.org This approach could be applied to a scaffold like the this compound backbone. By computationally modeling the effects of replacing specific chlorine or fluorine atoms with other functional groups, researchers could design new molecules with tailored electronic, physical, or reactive properties.
Recent work has also focused on using deep learning for the de novo design of protein structures to scaffold functional sites. nih.gov While applied to biochemistry, the underlying principles of designing a stable framework to hold a functional motif in a precise orientation are broadly applicable. These computational design approaches could be used to create novel halogenated propane scaffolds for applications in materials science, catalysis, or as specialized chemical reagents, leveraging the unique properties imparted by the high degree of halogenation.
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing pentachlorodifluoropropane (C₃Cl₅F₂) with high purity in laboratory settings?
- Methodological Answer : Synthesis protocols should prioritize controlled reaction environments (e.g., inert gas atmospheres) and catalysts like aluminum chloride to minimize side reactions. Purity can be enhanced using fractional distillation coupled with gas chromatography-mass spectrometry (GC-MS) for real-time monitoring . Toxicity considerations require synthesis in fume hoods with personal protective equipment (PPE) due to potential release of hazardous intermediates .
Q. How can researchers assess the acute toxicity of this compound in mammalian models?
- Methodological Answer : Acute toxicity studies should follow OECD Test Guideline 423, using rodent models exposed via inhalation or oral routes. Key endpoints include mortality rates, respiratory distress, and histopathological analysis of lung and liver tissues. Dose-response curves should be plotted to determine LD₅₀ values, with statistical validation via ANOVA or non-parametric tests for skewed data .
Q. What analytical techniques are most reliable for quantifying this compound in environmental samples?
- Methodological Answer : Solid-phase microextraction (SPME) paired with high-resolution liquid chromatography (HPLC) or GC-MS is recommended for trace detection. Calibration curves using deuterated internal standards (e.g., C₃Cl₅F₂-d₂) improve accuracy. Quality control requires spiked recovery tests and inter-laboratory validation to address matrix interference .
Advanced Research Questions
Q. What mechanisms underlie the contradictory data on this compound’s ozone depletion potential (ODP) across studies?
- Methodological Answer : Discrepancies may arise from variations in atmospheric simulation models (e.g., 2D vs. 3D models) or differing chlorine radical reaction rates. Researchers should conduct sensitivity analyses to identify critical parameters and validate findings via cross-model comparisons. Meta-analyses of existing datasets using Bayesian statistics can reconcile contradictions .
Q. How can factorial design optimize the degradation efficiency of this compound in advanced oxidation processes (AOPs)?
- Methodological Answer : A 2³ factorial design (pH, catalyst concentration, UV intensity) allows systematic evaluation of interaction effects. Response surface methodology (RSM) can model nonlinear relationships, while ANOVA identifies significant variables. Post-experiment characterization (e.g., FTIR for byproducts) ensures mechanistic clarity .
Q. What in silico approaches predict the endocrine-disrupting potential of this compound metabolites?
- Methodological Answer : Molecular docking simulations against estrogen receptor alpha (ERα) and androgen receptor (AR) structures (PDB IDs: 1A52, 2AM9) can predict binding affinities. QSAR models trained on halogenated hydrocarbon datasets improve reliability. Experimental validation via reporter gene assays in HEK293 cells is critical for confirming predictions .
Data Analysis and Validation
Q. What statistical frameworks address non-linear dose-response relationships in chronic exposure studies?
- Methodological Answer : Generalized additive models (GAMs) or segmented regression analyses accommodate non-linearity. Bootstrap resampling (1,000+ iterations) quantifies uncertainty in threshold doses. Sensitivity analyses should control for covariates like body weight variability and batch effects .
Q. How do researchers validate this compound’s bioaccumulation factors (BAFs) across trophic levels?
- Methodological Answer : Trophic magnification factors (TMFs) require sampling of aquatic food webs (plankton, fish, predators) with stable isotope analysis (δ¹⁵N) to confirm trophic positioning. Lipid-normalized concentrations and fugacity modeling account for physicochemical properties. Triangulation with microcosm studies reduces ecological validity gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
